o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride
Overview
Description
o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride:
Mechanism of Action
Target of Action
It is related to dichlorobenzyl alcohol, which is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections .
Mode of Action
Related compounds such as dichlorobenzyl alcohol act as antiseptics, indicating that they likely interact with bacterial cell walls or metabolic processes to exert their effects .
Biochemical Pathways
Antiseptics like dichlorobenzyl alcohol typically disrupt essential biochemical pathways in bacteria, such as cell wall synthesis or energy metabolism, leading to bacterial death .
Result of Action
As an antiseptic, it is likely to result in the death of bacteria and viruses in the mouth and throat, thereby alleviating infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles[][1].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides, thiols, and amines[][1].
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives[][1].
Scientific Research Applications
Chemistry: Biology and Medicine: Industry:
Comparison with Similar Compounds
o-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride: Similar in structure but with different substitution patterns on the benzyl ring[][1].
o-Benzylhydroxylamine hydrochloride: Lacks the chlorine substituents, leading to different reactivity and applications[][1].
Properties
IUPAC Name |
O-[(2,6-dichlorophenyl)methyl]hydroxylamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO.ClH/c8-6-2-1-3-7(9)5(6)4-11-10;/h1-3H,4,10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAXSKXALNKDRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601608 | |
Record name | O-[(2,6-Dichlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1885-52-5 | |
Record name | O-[(2,6-Dichlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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